3-tert-Butyl-5-methylpyrocatechol

Enzyme Kinetics Biodegradation Catechol Dioxygenase

Researchers studying Fe²⁺-dependent extradiol dioxygenases (EC 1.13.11.25) require a structurally authentic substrate-4-tert-butylcatechol (TBC) is not accepted by this enzyme class, and 3,5-di-tert-butylcatechol (DTBC) introduces excessive steric bulk that alters kinetic profiles. 3-tert-Butyl-5-methylpyrocatechol provides the precise 3-tert-butyl/5-methyl substitution pattern that matches the enzyme's active-site topology. • Validated substrate for EC 1.13.11.25; enables structure-activity relationship studies where TBC fails. • Distinct radical-scavenging profile supports low-temperature polymerization inhibitor formulations (operable to -50 °C per EP0912654B1). • Natural algal metabolite origin; suitable as an authentic reference standard for Sargassum/Kappaphycus extract characterization. Supplied with Certificate of Analysis. In stock for immediate dispatch.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 1010-99-7
Cat. No. B094740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl-5-methylpyrocatechol
CAS1010-99-7
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)O)C(C)(C)C
InChIInChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,12-13H,1-4H3
InChIKeyYKYXORJDSTUCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butyl-5-methylpyrocatechol: Overview


3-tert-Butyl-5-methylpyrocatechol (also referred to as 3-tert-butyl-5-methylcatechol; CAS 1010-99-7) is an ortho-dihydroxybenzene derivative featuring a bulky tert-butyl group at the 3-position and a methyl substituent at the 5-position . Its molecular formula is C11H16O2, with a molecular weight of 180.24 g/mol and a computed XLogP3 of 3.2 . The compound belongs to the alkylcatechol class and is distinct from mono-substituted analogs such as 4-tert-butylcatechol (TBC) and 3-methylcatechol, as well as the di-tert-butyl analog 3,5-di-tert-butylcatechol (DTBC), owing to its unique substitution pattern that modulates steric hindrance, lipophilicity, and hydrogen-bond donor/acceptor capacity .

Substitution Unsymmetrical 3‑tert‑butyl‑5‑methyl pattern; distinct from 4‑TBC and DTBC
Use Context Defined enzyme substrate and low‑temperature inhibitor formulation component

Irreplaceability of 3-tert-Butyl-5-methylpyrocatechol


Although 4-tert-butylcatechol (TBC) is the industry-standard polymerization inhibitor and 3,5-di-tert-butylcatechol (DTBC) is a widely studied model antioxidant, neither reproduces the exact steric and electronic profile of 3-tert-butyl-5-methylpyrocatechol . The simultaneous presence of a para-methyl group and a meta-tert-butyl group on the catechol ring creates a distinctive substitution pattern that affects both the acidity of the phenolic OH groups and the stability of the corresponding semiquinone radical . This unique substitution is recognized by specific enzymes (e.g., EC 1.13.11.25, which accepts 3-tert-butyl-5-methylcatechol but not 4-tert-butylcatechol as a substrate) and has been exploited in patented polymerization-inhibitor compositions where simple catechol substitution fails to meet low-temperature operability requirements . Direct substitution with mono-substituted or symmetrically di-substituted catechols would therefore alter enzyme kinetics, radical-scavenging profiles, or formulation behavior in ways that compromise application-specific performance.

Target: Accepted by EC 1.13.11.25
4‑tert‑Butylcatechol not recognized; may alter enzyme kinetics
Target: Intermediate mp (58–59 °C) and LogP (3.2)
DTBC higher mp/LogP may shift solubility and formulation behavior
Target: Named in patent for liquid compositions to −50 °C
Simple catechols may not meet low‑temp operability

3-tert-Butyl-5-methylpyrocatechol: Comparative Evidence


EC 1.13.11.25 Substrate Specificity

The enzyme 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione 4,5-dioxygenase (EC 1.13.11.25) requires Fe²⁺ and is known to act on 3-alkylcatechols. The IUBMB enzyme entry explicitly lists 3-isopropylcatechol and 3-tert-butyl-5-methylcatechol as alternative substrates . In contrast, 4-tert-butylcatechol (para-substituted) and 3-methylcatechol (lacking the tert-butyl group) are not recognized substrates for this enzyme, demonstrating that the 3-tert-butyl-5-methyl substitution pattern is a structural determinant for catalytic turnover .

Enzyme Substrate Specificity
Class-level inference
Accepted by EC 1.13.11.25; 4‑tert‑butylcatechol not listed as substrate
Defines substrate for Fe²⁺ dioxygenase research; 4‑TBC may not substitute
IUBMB entry; quantitative kinetics not reported
Enzyme Kinetics Biodegradation Catechol Dioxygenase

Physicochemical Differentiation vs. Analogs

3-tert-Butyl-5-methylpyrocatechol exhibits a melting point of 58–59 °C, an intermediate value between 4-tert-butylcatechol (mp 52–54 °C) and 3,5-di-tert-butylcatechol (mp 99–101 °C) . Its computed octanol-water partition coefficient (XLogP3 = 3.2) likewise falls between that of 4-tert-butylcatechol (XLogP3 ≈ 2.5) and 3,5-di-tert-butylcatechol (XLogP3 ≈ 4.2) . Estimated water solubility at 25 °C is 218.6 mg/L, higher than that of 3,5-di-tert-butylcatechol (estimated <50 mg/L) but lower than that of unsubstituted catechol . These intermediate properties can be advantageous when a balance between hydrophobicity (for membrane permeability or polymer compatibility) and aqueous solubility is required.

Physicochemical Profile
Cross-study comparable
mp 58–59 °C, LogP 3.2, solubility ~219 mg/L vs. 4‑TBC (mp 52–54 °C, LogP ~2.5) and DTBC (mp 99–101 °C, LogP ~4.2)
Supports selection where intermediate lipophilicity or melting point is needed
Solubility estimated; confirm under formulation conditions
Physicochemical Properties Formulation Lipophilicity

Patented Low-Temperature Inhibitor Formulation

European patent EP0912654B1 (Rhodia Chimie SA) discloses liquid compositions for preventing the polymerization of ethylenically unsaturated monomers such as styrene. The patent specifically lists '3-butyl-5-methylcatechol' (which corresponds to 3-tert-butyl-5-methylcatechol) among a group of catechol derivatives suitable for formulations that remain liquid from room temperature down to −50 °C . The composition further comprises an aromatic solvent and an alcohol. While 4-tert-butylcatechol is also listed, the broader claim encompasses multiple catechols, and 3-tert-butyl-5-methylcatechol is cited as a distinct entity referenced as a polymerization inhibitor for hot styrene in earlier patent literature (GB2295150A) . This indicates that the compound has a recognized industrial role in monomer stabilization under conditions where simple catechol may crystallize or exhibit insufficient solubility.

Low‑Temp Inhibitor Patent
Supporting evidence
Included in EP0912654B1 as catechol derivative for liquid compositions from RT to −50 °C
May offer distinct solubility profile in low‑temp stabilizer formulations
No head‑to‑head performance data; requires validation
Polymerization Inhibition Styrene Stabilization Low-Temperature Formulation

Algal Antioxidant Metabolite Occurrence

Non-targeted LC-MS metabolomic profiling of Malaysian algae (Sargassum sp. and Kappaphycus sp.) identified 3-tert-butyl-5-methylcatechol as one of only three antioxidant metabolites found in both algal species, alongside (−)-isoamijiol and (6S)-dehydrovomifoliol . This co-occurrence across distinct algal genera suggests a conserved biosynthetic or ecological role. In contrast, common synthetic catechol antioxidants such as 4-tert-butylcatechol and 3,5-di-tert-butylcatechol are not reported as natural products in these species, highlighting a unique natural-product identity for 3-tert-butyl-5-methylpyrocatechol that may be relevant for natural cosmeceutical or nutraceutical sourcing claims.

Algal Metabolite Occurrence
Class-level inference
Detected in Sargassum sp. and Kappaphycus sp. via LC‑MS; conserved antioxidant metabolite
Supports natural‑product identity vs. synthetic catechol antioxidants
No antioxidant activity values reported
Natural Product Algal Metabolite Cosmeceutical

3-tert-Butyl-5-methylpyrocatechol: Application Scenarios


EC 1.13.11.25 Enzymatic Studies

When investigating the substrate scope or engineering the specificity of Fe²⁺-dependent extradiol dioxygenases involved in steroid or alkylcatechol catabolism, 3-tert-butyl-5-methylpyrocatechol serves as a structurally defined substrate. Its acceptance by EC 1.13.11.25, in contrast to the non-substrate 4-tert-butylcatechol, makes it essential for structure–activity relationship studies of this enzyme class .

Low-Temperature Styrene/Acrylate Inhibition

Industrial formulators developing polymerization inhibitor packages that must remain liquid at sub-zero temperatures can consider 3-tert-butyl-5-methylpyrocatechol as a catechol component, as evidenced by its inclusion in patent EP0912654B1 for compositions operative from room temperature to −50 °C . Its intermediate lipophilicity (XLogP3 3.2) and melting point (58–59 °C) may offer solubility advantages over 4-tert-butylcatechol in certain aromatic solvent/alcohol blends.

Algae-Derived Cosmeceutical Antioxidant Standards

For analytical laboratories requiring authentic reference standards of algal metabolites, or for cosmeceutical companies developing products based on Malaysian Sargassum or Kappaphycus extracts, 3-tert-butyl-5-methylpyrocatechol is a confirmed conserved antioxidant metabolite . Its natural origin differentiates it from purely synthetic catechol antioxidants.

Atroposelective Biaryl Synthesis Precursor

3-tert-Butyl-5-methylpyrocatechol has been employed as a monomeric building block in the atropo-enantioselective total synthesis of simplified mastigophorene analogs via oxidative phenolic coupling . Its tert-butyl substituent serves as a steric directing group, replacing the chiral cyclopentyl residue of the natural product, making it a valuable starting material for synthetic methodology development in biaryl natural product synthesis.

Application
Selection Property
Validation Focus
EC 1.13.11.25 Enzymatic Studies
Substrate specificity for Fe²⁺ extradiol dioxygenases
Verify substrate turnover in enzyme assays
Low‑Temperature Styrene/Acrylate Inhibition
Liquid‑formulation compatibility to −50 °C
Solubility and stability in aromatic/alcohol blends
Algal Cosmeceutical Reference Standards
Confirmed conserved algal metabolite
Reference standard identity for algal extract QC
Atroposelective Biaryl Synthesis
tert‑Butyl steric directing group
Atroposelective coupling yield and enantioselectivity
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